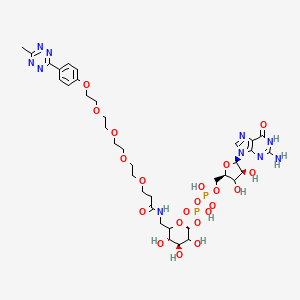
GDP-Fucose-Tz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GDP-Fucose-Tz, also known as GDP-Fucose-Am-Tz, is a click chemistry reagent that contains a Tetrazine group. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups. This reaction is highly specific and efficient, making this compound a valuable tool in various biochemical and molecular biology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fucose-Tz involves several enzymatic steps. The primary pathway starts with the conversion of mannose to GDP-L-fucose. This process involves the following steps :
Glucokinase (Glk): catalyzes the conversion of D-mannose to mannose-6-phosphate.
Phosphomannomutase (ManB): converts mannose-6-phosphate to mannose-1-phosphate.
Mannose-1-phosphate guanyltransferase (ManC): transforms mannose-1-phosphate to GDP-D-mannose.
GDP-D-mannose-4,6-dehydratase (Gmd): converts GDP-D-mannose to GDP-4-keto-6-deoxymannose.
GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG): produces the final product, GDP-L-fucose.
Industrial Production Methods
Industrial production of this compound typically involves recombinant Escherichia coli strains engineered to overexpress the necessary enzymes for GDP-L-fucose synthesis. These strains are cultivated in fed-batch fermentations to maximize yield. Overexpression of enzymes such as inosine 5’-monophosphate dehydrogenase, guanosine 5’-monophosphate synthetase, and guanosine-inosine kinase has been shown to significantly enhance GDP-L-fucose production .
Análisis De Reacciones Químicas
Types of Reactions
GDP-Fucose-Tz primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The iEDDA reaction between this compound and TCO-containing molecules typically occurs under mild conditions, often at room temperature. The reaction does not require any additional catalysts, making it straightforward and convenient for various applications .
Major Products
The primary product of the iEDDA reaction involving this compound is a stable covalent bond between the Tetrazine group of this compound and the TCO group of the target molecule. This reaction is used to create conjugates such as GDP-fucose-ssDNA, which can be used in various biochemical assays .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, GDP-Fucose-Tz is used for the synthesis of complex glycoconjugates and glycan derivatives. Its ability to form stable covalent bonds through click chemistry makes it a valuable tool for creating well-defined molecular structures .
Biology
In biological research, this compound is used to study glycosylation processes and the role of fucosylated glycans in cellular functions. It is also used in labeling and tracking studies to investigate the dynamics of glycan expression and function .
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it useful for targeted drug delivery and imaging applications .
Industry
In industrial applications, this compound is used in the large-scale production of fucosylated oligosaccharides, which have various applications in food, pharmaceuticals, and biotechnology .
Mecanismo De Acción
GDP-Fucose-Tz exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the Tetrazine group of this compound reacting with TCO-containing molecules to form a stable covalent bond. This mechanism is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparación Con Compuestos Similares
Similar Compounds
GDP-L-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.
GDP-mannose: A precursor in the biosynthesis of GDP-L-fucose.
Fucose-1-phosphate: An intermediate in the salvage pathway of GDP-fucose synthesis.
Uniqueness
GDP-Fucose-Tz is unique due to its Tetrazine group, which allows it to undergo the highly specific and efficient iEDDA reaction. This makes it particularly valuable for applications requiring precise and stable bioconjugation, such as in the creation of diagnostic tools and therapeutic agents .
Propiedades
Fórmula molecular |
C36H52N10O21P2 |
|---|---|
Peso molecular |
1022.8 g/mol |
Nombre IUPAC |
[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H52N10O21P2/c1-19-42-44-31(45-43-19)20-2-4-21(5-3-20)62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-24(47)38-16-22-26(48)28(50)30(52)35(65-22)66-69(56,57)67-68(54,55)63-17-23-27(49)29(51)34(64-23)46-18-39-25-32(46)40-36(37)41-33(25)53/h2-5,18,22-23,26-30,34-35,48-52H,6-17H2,1H3,(H,38,47)(H,54,55)(H,56,57)(H3,37,40,41,53)/t22?,23-,26-,27?,28+,29+,30?,34-,35-/m1/s1 |
Clave InChI |
FDHASYQWHCLAFG-ZHOIEPNKSA-N |
SMILES isomérico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3[C@H]([C@@H](C([C@H](O3)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3C(C(C(C(O3)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


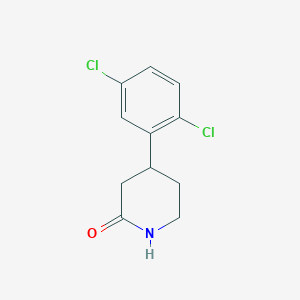

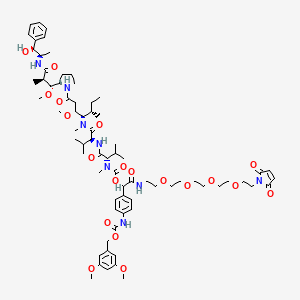
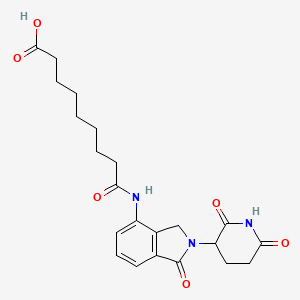
![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
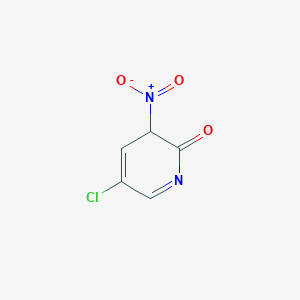
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
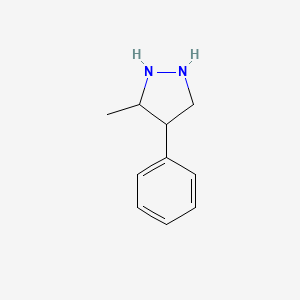
![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)


![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)
![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)

